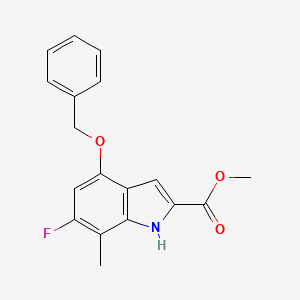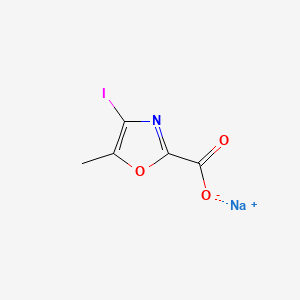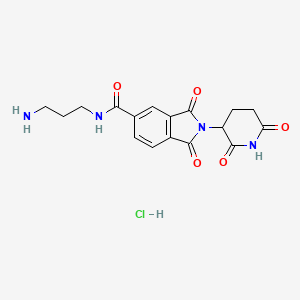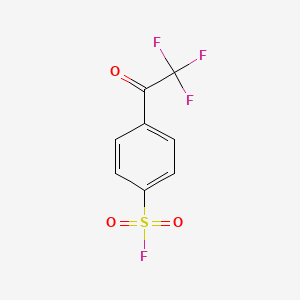
2-(1,1-difluoroethyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-difluoroethyl)oxirane, also known as 2-difluoroethoxyethane (DFEE), is an organic compound that belongs to the class of ethers. It is a colorless, volatile liquid with a sweet odor. It is widely used as a solvent in organic synthesis, as well as in the production of pharmaceuticals, agrochemicals, and other compounds. Its structure consists of a central carbon atom attached to two oxygen atoms and two fluorine atoms.
Aplicaciones Científicas De Investigación
2-(1,1-difluoroethyl)oxiranehoxyethane is used in a variety of scientific research applications. It is a common solvent for organic synthesis, as it is stable and non-toxic. It is also used in the production of pharmaceuticals, agrochemicals, and other compounds. Additionally, it is used as a reagent in the synthesis of heterocyclic compounds, as well as in the synthesis of polymers and other materials.
Mecanismo De Acción
2-(1,1-difluoroethyl)oxiranehoxyethane is an organic compound that is used as a solvent in organic synthesis. It is a colorless, volatile liquid with a sweet odor. It is non-toxic and has a low boiling point, making it an ideal solvent for many reactions. The mechanism of action of 2-(1,1-difluoroethyl)oxiranehoxyethane is not fully understood, but it is thought to act as a Lewis base, forming complexes with Lewis acids. This allows it to act as a solvent in many reactions.
Biochemical and Physiological Effects
2-(1,1-difluoroethyl)oxiranehoxyethane is generally regarded as non-toxic and has a low boiling point, making it an ideal solvent for many reactions. However, it is important to note that it can be irritant to the eyes and skin, and may cause respiratory irritation if inhaled. It is also important to note that it is combustible and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,1-difluoroethyl)oxiranehoxyethane has a number of advantages for use in laboratory experiments. It is non-toxic, has a low boiling point, and is stable. Additionally, it is miscible with many organic solvents and can be used in a variety of reactions. However, it is important to note that it is combustible and should be handled with care. Additionally, it can be an irritant to the eyes and skin, and may cause respiratory irritation if inhaled.
Direcciones Futuras
In the future, 2-(1,1-difluoroethyl)oxiranehoxyethane may be used in a variety of applications. It could be used as a reagent in the synthesis of heterocyclic compounds, as well as in the synthesis of polymers and other materials. Additionally, it could be used as a solvent in the production of pharmaceuticals, agrochemicals, and other compounds. Additionally, it could be used as a solvent for organic synthesis, as well as for the synthesis of other materials. Finally, it could be used in the production of new materials and compounds with novel properties.
Métodos De Síntesis
2-(1,1-difluoroethyl)oxiranehoxyethane can be synthesized by a variety of methods. One of the most common methods is the reaction of ethylene oxide with hydrofluoric acid. This reaction forms an intermediate product, 1,1-difluoroethylene oxide, which is then hydrolyzed to form 2-(1,1-difluoroethyl)oxiranehoxyethane. Other methods of synthesis include the reaction of ethylene glycol with hydrofluoric acid, the reaction of ethylene oxide with a mixture of hydrogen fluoride and sulfuric acid, and the reaction of ethylene oxide with anhydrous hydrofluoric acid.
Propiedades
IUPAC Name |
2-(1,1-difluoroethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O/c1-4(5,6)3-2-7-3/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFHQKWONCENOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CO1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Difluoroethyl)oxirane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal](/img/structure/B6611043.png)
![2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6611047.png)



![tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate](/img/structure/B6611076.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B6611082.png)


![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride](/img/structure/B6611095.png)

![1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane](/img/structure/B6611117.png)
![methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B6611122.png)